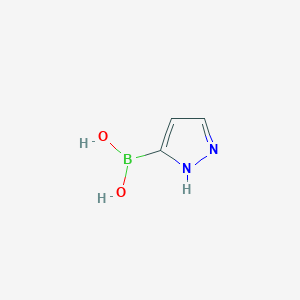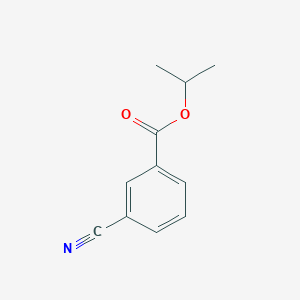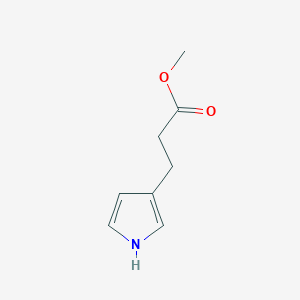
Methyl 3-(1H-pyrrol-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1H-pyrrol-3-yl)propanoate: is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the reaction of 3-pyrrolecarboxaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions to yield methyl 3-(1H-pyrrol-3-yl)propanoate.
Alternative Methods: Another approach involves the use of palladium-catalyzed coupling reactions, where 3-bromopyrrole reacts with methyl acrylate in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-(1H-pyrrol-3-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or even further to an alkane.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring, due to the electron-rich nature of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(1H-pyrrol-3-yl)propanoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s pyrrole ring is a common motif in many biologically active molecules, making it a valuable intermediate in drug discovery and development.
Biological Studies: It is used in studies to understand the biological activity of pyrrole-containing compounds.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of methyl 3-(1H-pyrrol-3-yl)propanoate largely depends on its interaction with biological targets. The pyrrole ring can interact with various enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active pyrrole moiety, which can then participate in further biochemical reactions.
相似化合物的比较
Methyl 3-(1H-pyrrol-2-yl)propanoate: This compound differs in the position of the pyrrole ring attachment, which can influence its reactivity and biological activity.
Ethyl 3-(1H-pyrrol-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Uniqueness: Methyl 3-(1H-pyrrol-3-yl)propanoate is unique due to its specific substitution pattern on the pyrrole ring, which can lead to distinct reactivity and interaction with biological targets compared to its isomers and analogs.
属性
IUPAC Name |
methyl 3-(1H-pyrrol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)3-2-7-4-5-9-6-7/h4-6,9H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAYWGTOUTECR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

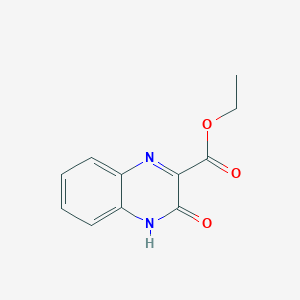

![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
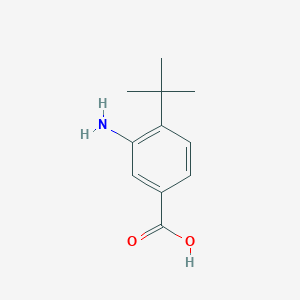
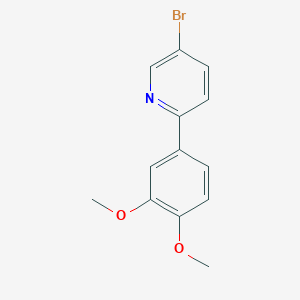
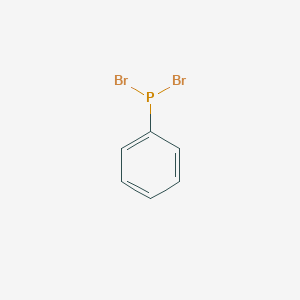
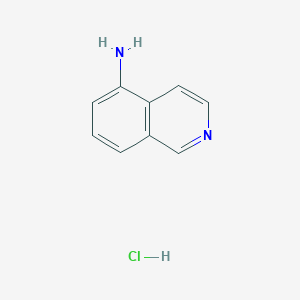
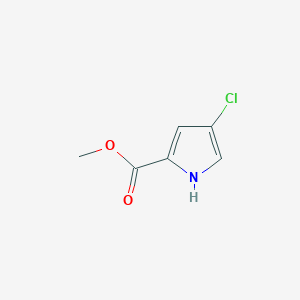
![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)
